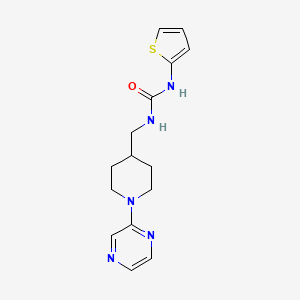

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a pyrazine ring, a piperidine ring, and a thiophene ring

Properties

IUPAC Name |

1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c21-15(19-14-2-1-9-22-14)18-10-12-3-7-20(8-4-12)13-11-16-5-6-17-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUNLYAYQMJGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazin-2-ylpiperidine Intermediate: This step involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazin-2-ylpiperidine intermediate.

Methylation: The intermediate is then methylated using a suitable methylating agent to form the 1-(Pyrazin-2-yl)piperidin-4-yl)methyl compound.

Urea Formation: Finally, the methylated intermediate reacts with thiophen-2-yl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazine and thiophene rings.

Reduction: Reduced forms of the pyrazine and thiophene rings.

Substitution: Substituted derivatives at the pyrazine and thiophene rings.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of urea can act as antiproliferative agents, potentially useful in cancer treatment by inhibiting cell growth and inducing apoptosis in cancer cells .

- Antimicrobial Properties : Compounds featuring thiophene and urea moieties have demonstrated antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .

Therapeutic Potential

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has potential applications in various therapeutic areas:

Cancer Treatment

The antiproliferative properties suggest its use in oncology. The mechanism may involve cell cycle arrest and apoptosis induction in cancer cells, similar to other urea derivatives .

Antimicrobial Applications

Given its structural characteristics, this compound may exhibit activity against various pathogens, including bacteria and fungi. Its effectiveness could be enhanced through structural modifications to optimize its pharmacological properties .

Neurological Disorders

The piperidine and pyrazine components are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression. Further research is needed to explore these avenues.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrazine ring.

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the pyrazine, piperidine, and thiophene rings, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.

Biological Activity

1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazine and thiophene rings, followed by the coupling of these moieties with a urea group.

Key Chemical Properties:

| Property | Value |

|---|---|

| Chemical Formula | C13H15N3OS |

| Molecular Weight | 253.35 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been reported to act as an inhibitor of DNA gyrase, which is a validated target for antibacterial agents. This mechanism is crucial as DNA gyrase plays a pivotal role in bacterial DNA replication and transcription processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole-containing compounds, particularly against various bacterial strains. For instance, derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16 μg/mL .

Table: Antimicrobial Activity Data

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.25 |

| Related Pyrazole Derivative | M. tuberculosis | 0.15 |

| Other Urea Derivative | E. coli | 8 |

Study on Antibacterial Efficacy

In a comparative study involving several pyrazole-based compounds, the compound demonstrated remarkable antibacterial activity, comparable to standard antibiotics. The study assessed various structural modifications and their impacts on efficacy, concluding that specific substitutions at the thiophene and pyrazole positions significantly enhanced antibacterial potency .

Evaluation of Antioxidant Properties

Another investigation focused on the antioxidant properties of similar urea derivatives, revealing that they possess significant free radical scavenging abilities. The antioxidant activity was evaluated using DPPH (2,2-diphenylpicrylhydrazyl) assays, where compounds showed varying degrees of effectiveness, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea?

The synthesis of urea derivatives typically employs carbodiimide-based coupling agents. For example, 1-(piperidin-4-yl)urea intermediates can be functionalized using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane or DMF . For the pyrazine and thiophene moieties, multi-step protocols involving nucleophilic substitution or cross-coupling reactions may be required. A similar compound, 3-(thiophen-2-ylthio)propan-1-one , was synthesized using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF . Optimization of reaction temperature (e.g., 0°C to room temperature) and purification via column chromatography is critical to achieve high yields.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : and NMR in DMSO- or CDCl can confirm the presence of the piperidine, pyrazine, and thiophene moieties. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated for CHNOS: 338.12 g/mol).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Data collection at low temperature (e.g., 100 K) improves resolution for hydrogen-bonding networks involving the urea group .

Advanced Research Questions

Q. How can structural modifications of the pyrazine or thiophene moieties enhance biological activity?

Structure-activity relationship (SAR) studies suggest that:

- Pyrazine Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the pyrazine ring can improve binding affinity to target proteins. For example, 3,5-bis(trifluoromethyl)benzoyl derivatives showed enhanced potency in enzyme inhibition assays .

- Thiophene Optimization : Halogenation (e.g., -Cl or -F) at the thiophene ring increases metabolic stability and hydrophobic interactions, as seen in analogs with 2–3-fold higher activity against bacterial strains .

- Piperidine Substitution : Replacing the methyl group with bulkier substituents (e.g., adamantyl) can modulate pharmacokinetics, as demonstrated in soluble epoxide hydrolase (sEH) inhibitors .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Assay Standardization : Inconsistent IC values may arise from variations in assay conditions (e.g., pH, temperature). For example, thiophene-urea analogs showed divergent antibacterial activity when tested under aerobic vs. anaerobic conditions .

- Metabolite Interference : LC-MS/MS analysis of incubation mixtures can identify degradation products (e.g., hydrolyzed urea derivatives) that may skew activity results .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding modes to different protein isoforms .

Q. How is X-ray crystallography applied to resolve the compound’s binding mode in enzyme inhibition studies?

- Data Collection : High-resolution (<1.8 Å) X-ray diffraction data are collected using synchrotron radiation.

- Refinement with SHELX : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example, the urea carbonyl oxygen often forms key hydrogen bonds with catalytic residues (e.g., in sEH or kinase targets) .

- Validation : R-free values and electron density maps (2F-F) confirm the orientation of the thiophene and pyrazine groups in the active site.

Q. What challenges arise in achieving regioselectivity during the synthesis of the piperidine-pyrazine core?

- Competitive Alkylation : The piperidine nitrogen may undergo undesired alkylation at the 1-position instead of the 4-position. Using bulky protecting groups (e.g., Boc) or low-temperature conditions can suppress side reactions .

- Coupling Efficiency : Steric hindrance from the pyrazine ring reduces coupling yields. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves efficiency for similar urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.